Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative. This compound is known for its unique chemical properties, which make it valuable in various scientific research applications. The presence of both chloro and trifluoromethyl groups in its structure enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate under acidic conditions, followed by cyclization to form the quinoline ring . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate more efficient purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced depending on the reagents and conditions used.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Cross-Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while cross-coupling reactions can produce various biaryl compounds .
Scientific Research Applications
Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antibacterial agents.
Medicine: Some derivatives are being investigated for their antimalarial and antineoplastic activities.
Industry: The compound is used in the development of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate and its derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity . The presence of the trifluoromethyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
- 4-Chloro-7-(trifluoromethyl)quinoline
- 2-Chloro-4-methyl-7-(methylthio)quinoline
Uniqueness
Methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C12H7ClF3NO2 |
---|---|
Molecular Weight |
289.64 g/mol |
IUPAC Name |
methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C12H7ClF3NO2/c1-19-11(18)8-9(13)6-4-2-3-5-7(6)17-10(8)12(14,15)16/h2-5H,1H3 |
InChI Key |
HEBLWGBSPBNOBC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1C(F)(F)F)Cl |
Origin of Product |
United States |
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